molecular formula C3H5N3O2S B1521096 1H-pyrazole-4-sulfonamide CAS No. 27429-59-0

1H-pyrazole-4-sulfonamide

Cat. No. B1521096
CAS RN: 27429-59-0
M. Wt: 147.16 g/mol
InChI Key: UOMASYSEPDZKSQ-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-sulfonamide, also known as sulfanylpiperazine, is a heterocyclic compound. It is a part of the pyrazole class of compounds, which are characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions .


Synthesis Analysis

The synthesis of 1H-pyrazole-4-sulfonamide derivatives involves a facile process. Two new series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives were designed and synthesized . The synthesis involved the use of 85% hydrazine hydrate, methanol, potassium tert-butoxide, CH3I, THF, chlorosulfonic acid, SOCl2, and CHCl3 .


Molecular Structure Analysis

The molecular structure of 1H-pyrazole-4-sulfonamide is characterized by Fourier transform infrared (FT-IR), 1H NMR, 13C NMR, and elemental analysis . The molecular formula is C3H5N3O2S, and the average mass is 147.156 Da .


Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazole-4-sulfonamide are characterized by their antiproliferative activity. These compounds are tested for their in vitro antiproliferative activity against U937 cells by the CellTiter-Glo Luminescent cell viability assay using Mitomycin C .


Physical And Chemical Properties Analysis

1H-Pyrazole-4-sulfonamide is a powder with a melting point of 204-205°C . It has a molecular weight of 147.16. The compound is stored at room temperature .

Scientific Research Applications

Antiproliferative Activities

“1H-pyrazole-4-sulfonamide” derivatives have been synthesized and studied for their potential in inhibiting the proliferation of cancer cells. These compounds have shown promising results, particularly against HeLa (human cervical cancer) and C6 (rat brain tumor) cell lines. Some derivatives exhibited broad-spectrum antitumor activity, comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin .

Antibacterial Properties

Sulfonamides, including pyrazole-sulfonamide derivatives, are known for their antibacterial activities. They have been utilized in the development of new antibacterial agents, which is crucial given the rising concern over antibiotic resistance .

Hypoglycemic Effects

The hypoglycemic properties of sulfonamides make them valuable in the treatment of diabetes. Pyrazole-sulfonamide compounds have been explored for their potential to act as hypoglycemic agents, offering alternative therapeutic options for managing blood sugar levels .

Diuretic Applications

Sulfonamide derivatives, including those with the “1H-pyrazole-4-sulfonamide” moiety, have been investigated for their diuretic effects. These compounds can increase the excretion of sodium and chloride, which is beneficial in conditions like hypertension and edema .

Chemotherapeutic Potentials

Pyrazole-containing compounds, such as Celecoxib, have been recognized for their chemotherapeutic potentials. Studies have reported the antitumor effect of drugs that include both sulfonamide and pyrazole scaffolds, highlighting the significance of “1H-pyrazole-4-sulfonamide” in cancer therapy .

Metal Sensors and Detectors

“1H-pyrazole-4-sulfonamide” has been extensively studied for constructing tunable photophysical probes. These probes can be used as metal sensors or detectors, which have applications in environmental monitoring and industrial processes .

Nonlinear Optical (NLO) Properties

The derivatives of “1H-pyrazole-4-sulfonamide” have remarkable NLO properties. These properties are essential for the development of materials used in optical switching, telecommunications, and information processing .

Safety And Hazards

The safety information for 1H-pyrazole-4-sulfonamide indicates that it is considered hazardous. It has hazard statements H302, H315, H319, H335, which refer to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

Future Directions

The future directions for 1H-pyrazole-4-sulfonamide involve the development of new pyrazole-4-sulfonamide derivatives . These compounds have promising potential in various fields.

properties

IUPAC Name

1H-pyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O2S/c4-9(7,8)3-1-5-6-2-3/h1-2H,(H,5,6)(H2,4,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMASYSEPDZKSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60664041
Record name 1H-Pyrazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrazole-4-sulfonamide

CAS RN

27429-59-0
Record name 1H-Pyrazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrazole-4-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do 1H-pyrazole-4-sulfonamide derivatives exert their antiproliferative effects?

A1: While the precise mechanism of action remains under investigation, research suggests that these compounds may interfere with cell cycle progression and induce apoptosis (programmed cell death) in specific cancer cell lines. A study evaluating novel 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives demonstrated antiproliferative activity against U937 cells, a human leukemia cell line []. This effect was assessed using the CellTiter-Glo Luminescent cell viability assay, which measures cellular metabolic activity as an indicator of cell viability.

Q2: What is the relationship between the structure of 1H-pyrazole-4-sulfonamide derivatives and their antiproliferative activity?

A2: Research indicates that modifications to the 1H-pyrazole-4-sulfonamide scaffold can significantly impact its antiproliferative activity. For instance, the addition of specific substituents at the 3 and 5 positions of the pyrazole ring appears to influence potency. A study exploring structure-activity relationships revealed that the presence of methyl groups at these positions contributed to enhanced antiproliferative activity against U937 cells []. Further investigations into the structure-activity relationships of these compounds are crucial for optimizing their therapeutic potential and developing more potent and selective anticancer agents.

Q3: Beyond antiproliferative effects, what other biological activities have been associated with 1H-pyrazole-4-sulfonamide derivatives?

A3: Research has shown that 1-(4-fluorophenyl)-N-methyl-N-[4[[(phenylamino)carbonyl]amino]phenyl]-1H-pyrazole-4-sulfonamide (BTT-3033), a specific 1H-pyrazole-4-sulfonamide derivative, acts as an integrin α2β1 inhibitor []. This inhibition was found to impact the phosphorylation of proteins involved in focal adhesions and the cytoskeleton, potentially affecting cell adhesion, migration, and proliferation. These findings highlight the diverse biological activities of 1H-pyrazole-4-sulfonamide derivatives and their potential as valuable tools for studying various cellular processes.

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